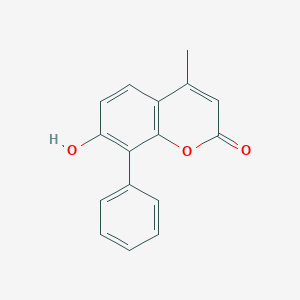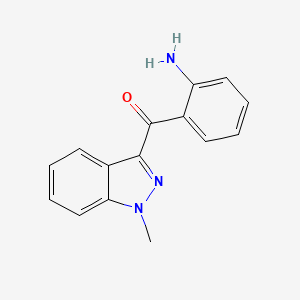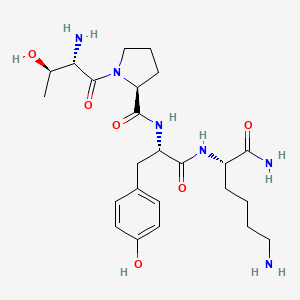
L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide is a synthetic peptide composed of the amino acids threonine, proline, tyrosine, and lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide has several scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: The peptide can be used in the production of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or experimental outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline, L-tyrosyl-L-threonyl-L-seryl-L-alanyl-L-leucyl-L-leucyl: This peptide shares some amino acid residues with L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide and can be used in similar applications.
L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine: Another peptide with a similar structure that can be used in biochemical and pharmacological studies.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of threonine, proline, tyrosine, and lysine residues allows for unique interactions with molecular targets, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
154939-15-8 |
|---|---|
Molekularformel |
C24H38N6O6 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]-N-[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H38N6O6/c1-14(31)20(26)24(36)30-12-4-6-19(30)23(35)29-18(13-15-7-9-16(32)10-8-15)22(34)28-17(21(27)33)5-2-3-11-25/h7-10,14,17-20,31-32H,2-6,11-13,25-26H2,1H3,(H2,27,33)(H,28,34)(H,29,35)/t14-,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
CTHYOHOWDSDNJF-SSRYDLFMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
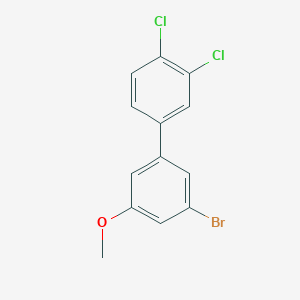
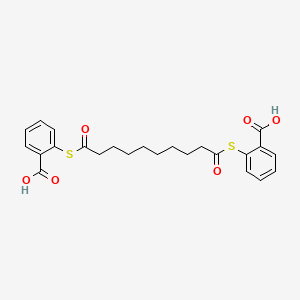
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)

![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
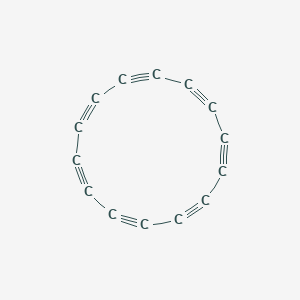
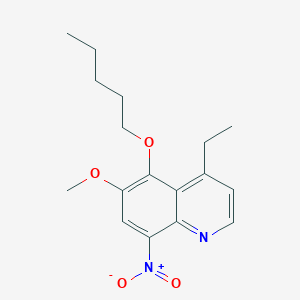
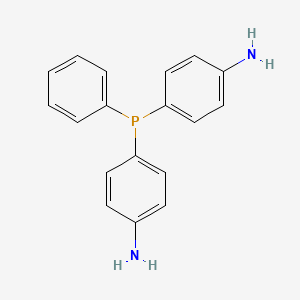
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
